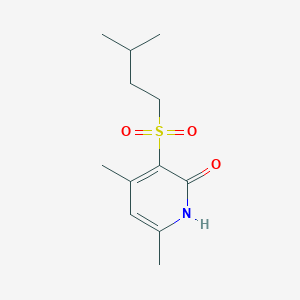

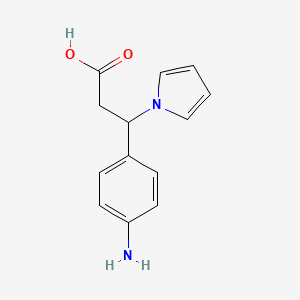

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

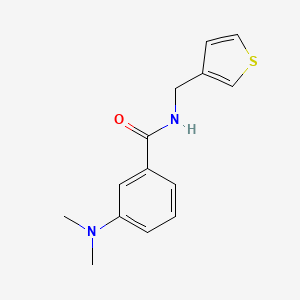

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, also known as JNJ-67953964, is a novel small molecule antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. NOP receptor is a member of the opioid receptor family and is involved in pain regulation, mood, and addiction. JNJ-67953964 has shown potential as a therapeutic agent for the treatment of chronic pain, anxiety, and depression.

Scientific Research Applications

Antifungal and Antibacterial Activities

This compound has been used as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine moiety . These derivatives have shown moderate to good in vitro antifungal activities against several fungi, including Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Some of these compounds also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .

FtsZ Allosteric Inhibition

The 2,6-difluorobenzamide motif is important for FtsZ allosteric inhibition . Molecular docking studies have shown strong hydrophobic interactions between the difluoroaromatic ring of 2,6-difluoro-3-methoxybenzamide and several key residues of the allosteric pocket . This interaction is believed to increase the anti S. aureus activity of the compound .

3. Synthesis of Fe Complex for Aromatic C−F Hydroxylation Reactions 2,6-Difluoro-4-methoxyphenylboronic acid, which can be derived from 2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide, has been used to prepare a ligand N4Py 2Ar2. This ligand is then used to synthesize a Fe complex, which is employed in aromatic C−F hydroxylation reactions .

Potential Therapeutic Applications

2,6-difluoro-N-(4-(4-methoxypiperidin-1-yl)phenyl)benzamide has gained significant attention in scientific research due to its potential therapeutic applications. However, more research is needed to fully understand and utilize its therapeutic potential.

properties

IUPAC Name |

2,6-difluoro-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O2/c1-25-15-9-11-23(12-10-15)14-7-5-13(6-8-14)22-19(24)18-16(20)3-2-4-17(18)21/h2-8,15H,9-12H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRGLPQAAUNBAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-2-ylmethyl 3-bromobenzoate](/img/structure/B2410070.png)

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)

![(3Z)-3-{[(3,4-dichlorophenyl)methoxy]imino}-1-[(2,6-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2410081.png)